molecular formula C6H4ClNO4S B086204 3-Nitrobenzenesulfonyl chloride CAS No. 121-51-7

3-Nitrobenzenesulfonyl chloride

Cat. No. B086204
CAS RN: 121-51-7
M. Wt: 221.62 g/mol
InChI Key: MWWNNNAOGWPTQY-UHFFFAOYSA-N
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Description

3-Nitrobenzenesulfonyl chloride is a light beige to yellow crystalline powder . It is employed as a biochemical for proteomics research . It is also used in the preparation of acyl-2-aminobenzimidazole analogs and 6-chloro-2-methyl-3-{1-[(3-nitrophenyl)sulfonyl]-1H-pyrazol-3-yl}imidazo[1,2-a]pyridine .


Synthesis Analysis

3-Nitrobenzenesulfonyl chloride can be synthesized by adding nitrobenzene to excess chlorosulfonic acid. The temperature is raised gradually to 100 ℃ and held there for 6 hours. After cooling, the mixture is poured into ice and water, and 3-nitrobenzenesulfonyl chloride is filtered off in 75% yield for use as a paste, after being washed (to remove acid) with cold water .


Molecular Structure Analysis

The molecular formula of 3-Nitrobenzenesulfonyl chloride is C6H4ClNO4S, and its molecular weight is 221.618 . The 3D structure of the molecule can be viewed using Java or Javascript .


Chemical Reactions Analysis

3-Nitrobenzenesulfonyl chloride has been used in the preparation of acyl-2-aminobenzimidazole analogs and 6-chloro-2-methyl-3-{1-[(3-nitrophenyl)sulfonyl]-1H-pyrazol-3-yl}imidazo[1,2-a]pyridine .


Physical And Chemical Properties Analysis

3-Nitrobenzenesulfonyl chloride is a light beige to yellow crystalline powder . It has a molecular weight of 221.618 .

Scientific Research Applications

Proteomics Research

3-Nitrobenzenesulfonyl chloride is employed as a biochemical for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound can be used in various proteomic applications, such as protein identification, protein-protein interaction studies, and post-translational modification analysis.

Preparation of Acyl-2-aminobenzimidazole Analogs

This compound is used in the preparation of acyl-2-aminobenzimidazole analogs . These analogs are important because they have a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.

Synthesis of 6-chloro-2-methyl-3-{1-[(3-nitrophenyl)sulfonyl]-1H-pyrazol-3-yl}imidazo[1,2-a]pyridine

3-Nitrobenzenesulfonyl chloride is also used in the synthesis of 6-chloro-2-methyl-3-{1-[(3-nitrophenyl)sulfonyl]-1H-pyrazol-3-yl}imidazo[1,2-a]pyridine . This compound is of interest in medicinal chemistry due to its potential biological activities.

Preparation of Functionalized 1H-indenes

4-Chloro-3-nitrobenzenesulfonyl chloride, a derivative of 3-Nitrobenzenesulfonyl chloride, can be used in the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization . These compounds are important in organic synthesis and medicinal chemistry.

Synthesis of N-arylsulfonyl-3-acylindole Arylcarbonyl Hydrazone Derivatives

Another application of 4-Chloro-3-nitrobenzenesulfonyl chloride is in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives . These derivatives show potential nematicidal activity, making them of interest in the field of agriculture.

Chemical Industry

In the chemical industry, 3-Nitrobenzenesulfonyl chloride is used as a reagent for various chemical reactions . Its properties make it a versatile compound in the synthesis of a wide range of chemical products.

Safety And Hazards

3-Nitrobenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage. Inhalation can cause respiratory irritation. Contact with water liberates toxic gas .

Relevant Papers 3-Nitrobenzenesulfonyl chloride has been used in the preparation of acyl-2-aminobenzimidazole analogs and 6-chloro-2-methyl-3-{1-[(3-nitrophenyl)sulfonyl]-1H-pyrazol-3-yl}imidazo[1,2-a]pyridine . It is also an important precursor for the preparation of dyes .

properties

IUPAC Name

3-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO4S/c7-13(11,12)6-3-1-2-5(4-6)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWNNNAOGWPTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059526
Record name Benzenesulfonyl chloride, 3-nitro-
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Molecular Weight

221.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrobenzenesulfonyl chloride

CAS RN

121-51-7
Record name 3-Nitrobenzenesulfonyl chloride
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Record name 3-Nitrobenzenesulfonyl chloride
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Record name 3-Nitrobenzenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 3-nitro-
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Record name Benzenesulfonyl chloride, 3-nitro-
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Record name 3-nitrobenzenesulphonyl chloride
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Record name 3-NITROBENZENESULFONYL CHLORIDE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

123.1 g (1.0 mol) of nitrobenzene are allowed to run rapidly into 582.5 g (5.0 mol) of chlorosulfonic acid and 1 g of sulfamic acid at room temperature. The mixture is then heated to 105° C. and stirred at this temperature for 6 hours. For working up, the reaction mixture is dripped into ice water. The precipitated crystals are filtered off with suction and washed with water. 194.6 g of dry 3-nitrobenzenesulfonyl chloride having a melting point of 59°-61° C., corresponding to a yield of 87.8% of theory, are obtained.
Quantity
123.1 g
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reactant
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582.5 g
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1 g
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ice water
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Synthesis routes and methods III

Procedure details

123.1 g (1.0 mol) of nitrobenzene and 582.5 g (5.0 mol) of chlorosulfonic acid are reacted as described in Example 20, but without addition of sulfamic acid. 175.1 g of dry 3-nitrobenzenesulfonyl chloride, corresponding to a yield of 79.0% of theory, are obtained.
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123.1 g
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582.5 g
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Synthesis routes and methods IV

Procedure details

123.1 g (1.0 mol) of nitrobenzene was added dropwise at 112° C. to 521.0 g (4.4 mol) of chlorosulfonic acid over the course of 4 hours. The mixture was then stirred at this temperature for 4 hours. After it had been cooled to 70° C., 110.0 g (0.92 mol) of thionyl chloride were added dropwise over the course of 2 hours. The reaction mixture was then stirred at this temperature until evolution of gas had ended. It was then cooled and discharged at 5° C. into ice-water. The precipitated 3-nitrobenzenesulfonyl chloride was then filtered off with suction and washed with water and with sodium hydrogen carbonate. 237.5 g of moist 3-nitrobenzenesulfonyl chloride having a purity of 89.9% were obtained in this manner. The dry content was 213.5 g, which corresponds to a yield of 96.3%.
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123.1 g
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4.4 mol
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110 g
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ice water
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Synthesis routes and methods V

Procedure details

Chlorosulfonic acid (475 g) was taken in a 1 L three neck round bottom flask equipped with a guard tube and liquid addition funnel. Chlorosulfonic acid was cooled in an ice bath to 5-10° C. and nitrobenzene was added to the acid slowly, at such a rate that the temperature is maintained below 10° C. Reaction mixture was then brought to 25° C. and then slowly heated in an oil bath to 80-85° C. Reaction mixture was stirred further at 80-85° C. for 3 hours. After the completion of reaction (TLC), the reaction mixture was cooled to 10° C. and poured onto the ice-water mixture along with stirring and maintaining the temperature below 10° C.; the resulting slurry is then filtered on buchner funnel. Solid cake on funnel is washed with 500 mL of water. Resulting solid cake is dried on phosphorous pentoxide in a desiccator to obtain the D1 as off white solid.
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475 g
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three
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1 L
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ice water
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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